

Application Notes and Protocols for NTR 368

Treatment in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NTR 368**

Cat. No.: **B599692**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTR 368 is a synthetic peptide corresponding to residues 368-381 of the intracellular domain of the human p75 neurotrophin receptor (p75NTR).^{[1][2]} As a member of the tumor necrosis factor receptor (TNFR) superfamily, p75NTR is critically involved in regulating neuronal cell survival and death.^{[3][4]} The **NTR 368** peptide acts as a potent inducer of apoptosis, particularly in neuronal cell types, by mimicking the pro-apoptotic signaling cascade initiated by the p75NTR.^{[1][2]} These application notes provide a comprehensive protocol for the experimental use of **NTR 368** in cell culture to study programmed cell death.

Principle of Action

The **NTR 368** peptide is derived from a region of the p75NTR cytoplasmic domain implicated in apoptosis induction.^[5] It is believed that upon introduction into susceptible cells, this peptide can trigger the downstream signaling events that lead to apoptosis, independent of extracellular ligand binding to the p75NTR. This provides a valuable tool for investigating the intracellular mechanisms of p75NTR-mediated cell death. The signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the release of mitochondrial cytochrome c, and subsequent activation of a caspase cascade, including caspase-9, caspase-6, and the executioner caspase-3.^{[3][4]}

Applications

- Induction of Apoptosis: **NTR 368** can be used as a specific and potent tool to induce apoptosis in neuronal cell lines (e.g., SH-SY5Y human neuroblastoma cells) and primary neurons for studies on the molecular mechanisms of programmed cell death.
- Drug Screening: This peptide can be employed in high-throughput screening assays to identify novel therapeutic agents that modulate the p75NTR apoptotic pathway.
- Target Validation: **NTR 368** serves as a valuable research tool for validating the role of the p75NTR intracellular domain in various pathological conditions involving neuronal cell death.

Quantitative Data Summary

The following tables provide representative data for dose-response and time-course experiments using **NTR 368** on SH-SY5Y human neuroblastoma cells. The data is illustrative and may vary depending on experimental conditions.

Table 1: Dose-Response of **NTR 368** on SH-SY5Y Cell Viability

NTR 368 Concentration (μM)	Cell Viability (%) (after 24h treatment)
0 (Control)	100 ± 5.2
1	85 ± 6.1
5	62 ± 4.8
10	41 ± 5.5
25	23 ± 3.9
50	12 ± 2.7

Table 2: Time-Course of Apoptosis Induction by **NTR 368** (25 μM) in SH-SY5Y Cells

Time (hours)	Percentage of Apoptotic Cells (Annexin V Positive)	Caspase-3 Activity (Fold Change vs. Control)
0	2.1 ± 0.5	1.0 ± 0.1
6	15.4 ± 2.1	2.5 ± 0.3
12	38.2 ± 3.5	5.8 ± 0.6
24	65.7 ± 4.2	8.2 ± 0.9
48	88.9 ± 3.1	4.1 ± 0.5

Experimental Protocols

Protocol 1: General Cell Culture of SH-SY5Y Human Neuroblastoma Cells

Materials:

- SH-SY5Y cells (ATCC® CRL-2266™)
- Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75) and plates (96-well, 24-well, 6-well)

Procedure:

- Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

- Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
- Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Maintenance: Change the medium every 2-3 days.
- Subculturing: When cells reach 80-90% confluence, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Protocol 2: NTR 368 Peptide Preparation and Cell Treatment

Materials:

- **NTR 368** peptide (lyophilized powder)
- Sterile, nuclease-free water or DMSO
- Complete growth medium (from Protocol 1)
- SH-SY5Y cells cultured in appropriate plates

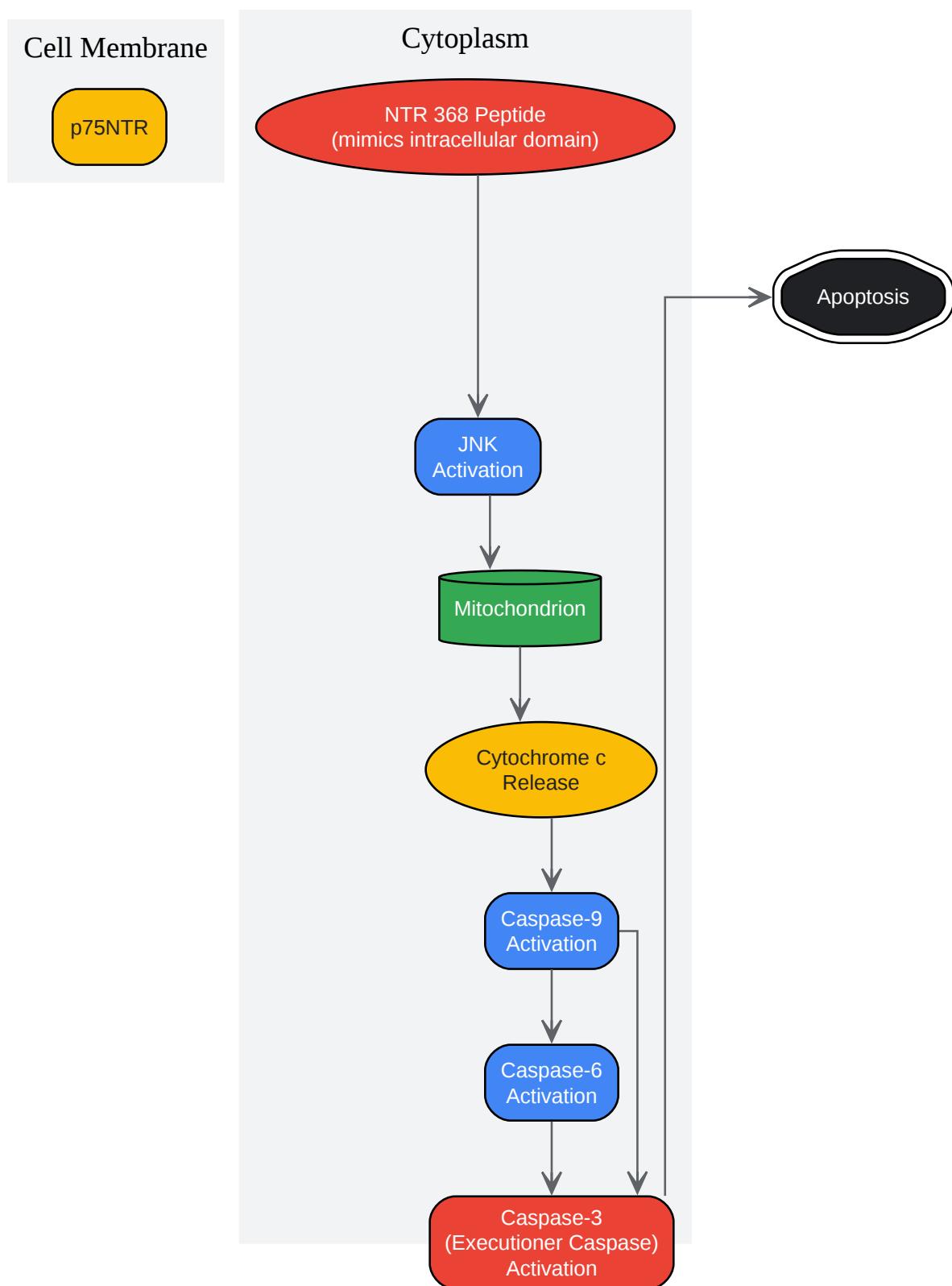
Procedure:

- Peptide Reconstitution: Reconstitute the lyophilized **NTR 368** peptide in sterile water or DMSO to create a stock solution (e.g., 1 mM). If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent toxicity. Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

- Cell Seeding: Seed SH-SY5Y cells into multi-well plates at a density that will allow them to reach approximately 50-60% confluence on the day of treatment.
- Peptide Dilution: On the day of the experiment, thaw an aliquot of the **NTR 368** stock solution. Prepare working concentrations by diluting the stock solution in complete growth medium. For example, to achieve a final concentration of 25 μ M in a well containing 1 mL of medium, add the appropriate volume of the stock solution.
- Cell Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the desired concentrations of **NTR 368**. Include a vehicle control (medium with the same concentration of water or DMSO used for peptide reconstitution).
- Incubation: Incubate the cells at 37°C and 5% CO₂ for the desired period (e.g., 6, 12, 24, or 48 hours) before proceeding with apoptosis assays.

Protocol 3: Assessment of Apoptosis by Caspase-3 Activity Assay

Materials:


- **NTR 368**-treated and control cells in a 96-well plate
- Caspase-3 colorimetric or fluorometric assay kit (e.g., based on the cleavage of DEVD-pNA or a fluorogenic substrate)
- Microplate reader

Procedure:

- Follow the manufacturer's instructions for the chosen caspase-3 assay kit.
- Cell Lysis: After the desired incubation time with **NTR 368**, lyse the cells directly in the wells by adding the lysis buffer provided in the kit.
- Substrate Addition: Add the caspase-3 substrate to each well.

- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric assay.
- Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
- Data Analysis: Calculate the fold change in caspase-3 activity in **NTR 368**-treated samples compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: **NTR 368** induced apoptotic signaling pathway.

Preparation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **NTR 368** treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Role for the p75 Neurotrophin Receptor in Axonal Degeneration and Apoptosis Induced by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cytoplasmic peptide of the neurotrophin receptor p75NTR: induction of apoptosis and NMR determined helical conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NTR 368 Treatment in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599692#experimental-protocol-for-ntr-368-treatment-in-cell-culture>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com